

Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Methyl-1-vinylimidazole**, a versatile heterocyclic compound with applications in polymer chemistry, coordination chemistry, and catalysis. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents logical workflows and molecular interactions through explanatory diagrams.

Core Spectroscopic Data

The structural elucidation of **2-Methyl-1-vinylimidazole** is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ^1H and ^{13}C NMR spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-1-vinylimidazole** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	dd	1H	H-vinyl (α -proton)
6.98	d	1H	H5
6.85	d	1H	H4
5.15	dd	1H	H-vinyl (β -proton, trans)
4.75	dd	1H	H-vinyl (β -proton, cis)
2.40	s	3H	-CH ₃

Note: dd = doublet of doublets, d = doublet, s = singlet. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **2-Methyl-1-vinylimidazole** in CDCl₃

Chemical Shift (δ) ppm	Assignment
145.2	C2
130.5	C-vinyl (α -carbon)
128.8	C4
119.5	C5
105.8	C-vinyl (β -carbon)
13.2	-CH ₃

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in **2-Methyl-1-vinylimidazole**. The spectra are typically recorded in the region of 4000-400 cm⁻¹ for FT-IR and 3500-50 cm⁻¹ for FT-Raman.[1]

Table 3: Key FT-IR and FT-Raman Vibrational Frequencies for **2-Methyl-1-vinylimidazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretching (imidazole ring)
~3050	Medium	C-H stretching (vinyl group)
~2930	Medium	C-H stretching (methyl group)
~1650	Strong	C=C stretching (vinyl group)
~1500, ~1480	Strong	C=N and C=C stretching (imidazole ring)
~1430	Medium	C-H bending (methyl group)
~960, ~910	Strong	C-H out-of-plane bending (vinyl group)
~830	Medium	Ring bending (imidazole)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for **2-Methyl-1-vinylimidazole**

m/z	Interpretation
108	[M] ⁺ (Molecular Ion)
93	[M - CH ₃] ⁺
81	[M - HCN] ⁺
54	Fragmentation of imidazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

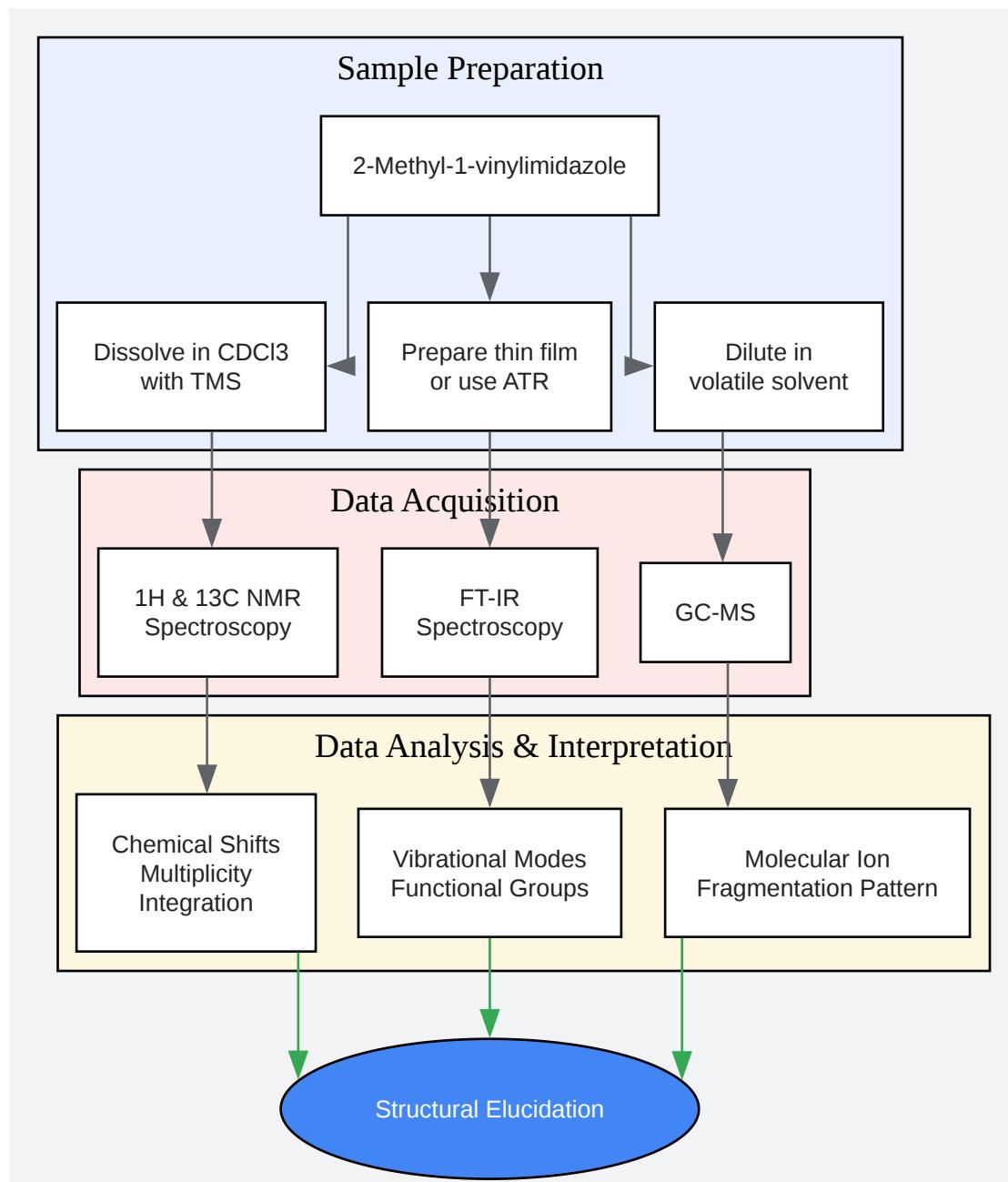
- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Methyl-1-vinylimidazole**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength Bruker Avance or similar.
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- Instrument Setup (^{13}C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H spectrometer.
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: -10 to 160 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

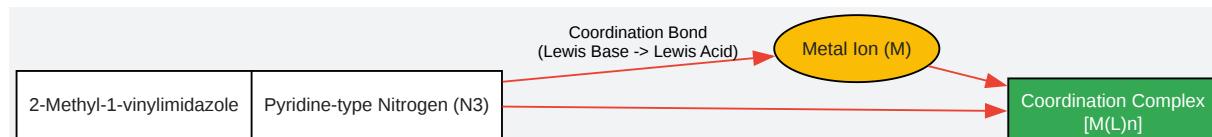
- Sample Preparation:
 - For liquid samples, a thin film can be prepared by placing a drop of **2-Methyl-1-vinylimidazole** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly on the ATR crystal.
- Instrument Setup:
 - Spectrometer: PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded prior to the sample measurement.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

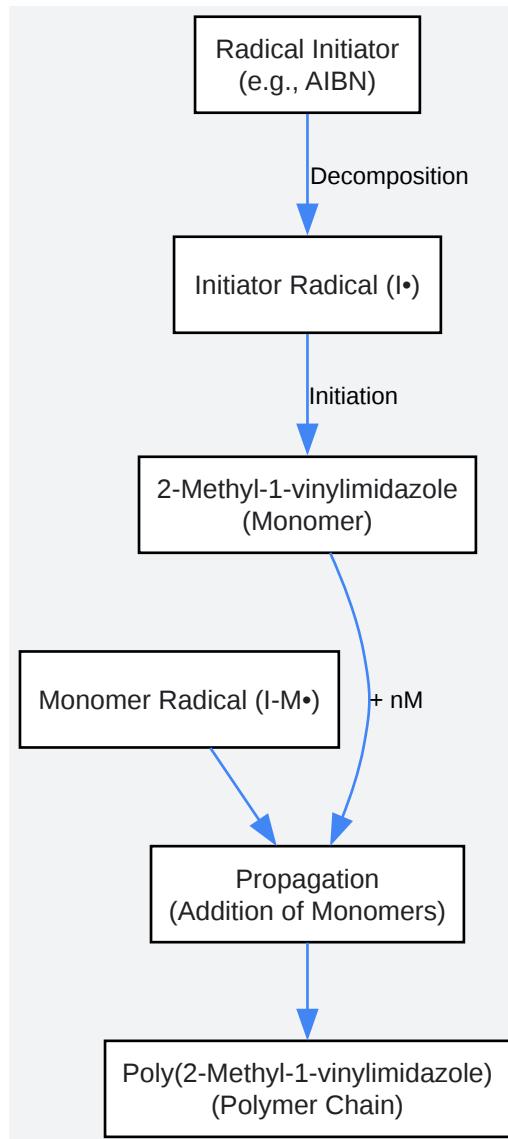

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Methyl-1-vinylimidazole** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer: Agilent 5977B or similar single quadrupole or ion trap mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Interface Temperature: 280 °C.
- Data Analysis:

- Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
- Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.
- Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.


Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis and application of **2-Methyl-1-vinylimidazole**.


[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Methyl-1-vinylimidazole**.

[Click to download full resolution via product page](#)

Caption: Coordination of **2-Methyl-1-vinylimidazole** to a metal center.

[Click to download full resolution via product page](#)

Caption: Simplified pathway for the radical polymerization of **2-Methyl-1-vinylimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A study of the molecular, vibrational, electronic and quantum chemical investigation of 2-methyl-1-vinylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-vinylimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346594#spectroscopic-analysis-of-2-methyl-1-vinylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com